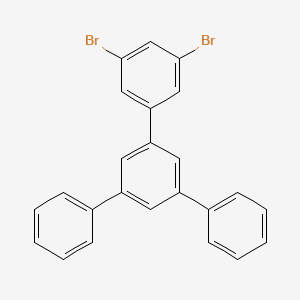

3,5-Dibromo-5'-phenyl-1,1':3',1''-terphenyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

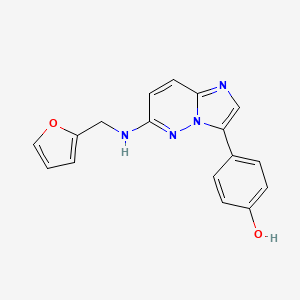

3,5-Dibromo-5'-phenyl-1,1':3',1''-terphenyl (3,5-DB-TP) is an organic compound with a unique structure and a wide range of applications. It is an aromatic terphenyl derivative, containing two bromine atoms and a phenyl group in its molecular structure. 3,5-DB-TP is a versatile compound, with a range of properties that make it useful in a variety of scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis :

- The study of the compound "2Z‐2‐Bromo‐3‐[3,5‐dibromo‐4‐(ethylamino)phenyl]‐1‐(2,4‐dichlorophenyl)prop‐2‐en‐1‐one" provides insights into the crystal packing and molecular conformation stabilized by intermolecular hydrogen-bond interactions, relevant for understanding the structural characteristics of similar dibromo-phenyl-terphenyl compounds (Butcher, Jasinski, Mayekar, Narayana, & Yathirajan, 2007).

Polymerization Catalysts :

- Research on "New C2v- and Chiral C2-Symmetric Olefin Polymerization Catalysts Based on Nickel(II) and Palladium(II) Diimine Complexes" explores how certain terphenyl compounds can act as catalysts in polymerization, contributing significantly to the development of new materials (Schmid, Eberhardt, Klinga, Leskelä, & Rieger, 2001).

Organic Light-Emitting Diodes (OLEDs) :

- The synthesis of m-terphenyl oxadiazole derivatives for use in OLEDs demonstrates the potential of such compounds in enhancing device efficiency and performance (Shih, Rajamalli, Wu, Hsieh, & Cheng, 2015).

Surface-Supported Reactions :

- A study on the organometallic intermediate in a surface-supported Ullmann coupling reaction reveals how dibromo-p-terphenyl derivatives contribute to the formation of poly(para-phenylene) oligomers, important in surface chemistry and nanotechnology (Wang, Shi, Wang, Van Hove, & Lin, 2011).

Nonlinear Optical Properties :

- Research into fluorinated terphenyl compounds highlights their potential in nonlinear optical applications, expanding the scope of terphenyl derivatives in photonics and optoelectronics (Adeel, Khalid, Ullah, Muhammad, Khan, Tahir, Khan, Asghar, & Mughal, 2021).

Safety and Hazards

Wirkmechanismus

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Terphenyl compounds are often involved in pi-pi stacking interactions with aromatic amino acids in protein targets, which can influence protein function .

Biochemical Pathways

Terphenyl compounds can participate in various reactions, such as Suzuki cross-coupling , but the specific pathways influenced by this compound remain to be elucidated.

Pharmacokinetics

The compound is a solid at room temperature

Action Environment

The action of “3,5-Dibromo-5’-phenyl-1,1’:3’,1’'-terphenyl” can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at room temperature in a cool and dark place . Other factors, such as pH and the presence of other chemicals, could also influence its action and efficacy.

Eigenschaften

IUPAC Name |

1,3-dibromo-5-(3,5-diphenylphenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16Br2/c25-23-14-22(15-24(26)16-23)21-12-19(17-7-3-1-4-8-17)11-20(13-21)18-9-5-2-6-10-18/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMHOZGMSDLDMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC(=CC(=C3)Br)Br)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-methyl 5-(6-(chloromethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B3030604.png)